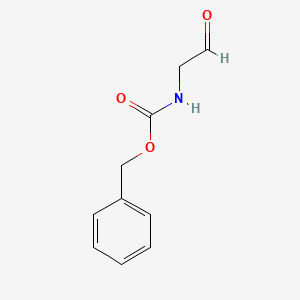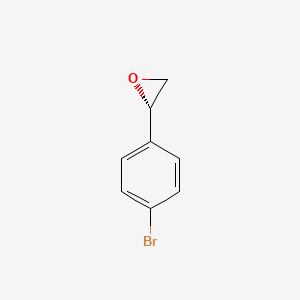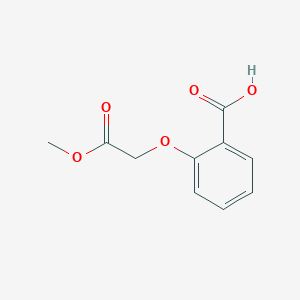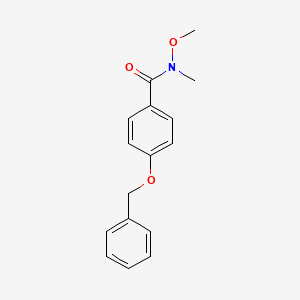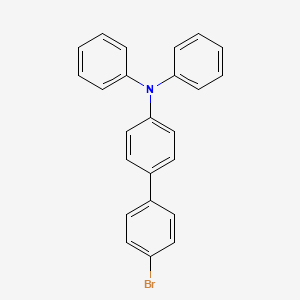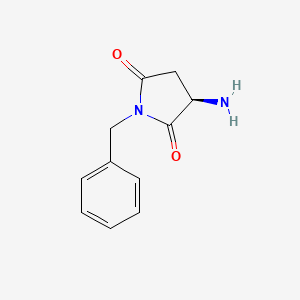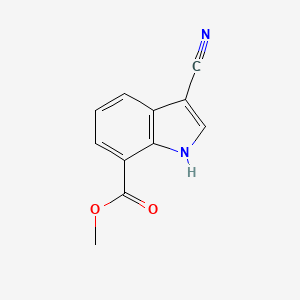
3-シアノ-1H-インドール-7-カルボン酸メチル
概要
説明
Methyl 3-cyano-1H-indole-7-carboxylate (M3CIC) is a synthetic compound that has been used in the field of organic chemistry for a variety of purposes. It is a versatile compound that has been used to synthesize a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials. In addition, M3CIC has been used in the fields of biochemistry and physiology to study the effects of various compounds on cellular processes.
科学的研究の応用
インドール誘導体の合成
“3-シアノ-1H-インドール-7-カルボン酸メチル”はインドール誘導体の合成に使用されます . インドールは、天然物および医薬品における重要なヘテロ環系です . それらは細胞生物学において主要な役割を果たしています . 近年、インドール誘導体を生物活性化合物として、癌細胞、微生物、および人体のさまざまな種類の障害の治療に適用することが注目されています .
マイクロ波支援合成
“3-シアノ-1H-インドール-7-カルボン酸メチル”は、マイクロ波支援プロセスによって合成できます . このプロセスには、パラジウム触媒による分子内酸化カップリングが含まれます . 反応物の純粋な混合物をマイクロ波照射にさらすことで、さまざまなエナミンから対応するインドールへの変換が最適化されました .
トリプトファンジオキシゲナーゼ阻害剤
“3-シアノ-1H-インドール-7-カルボン酸メチル”は、トリプトファンジオキシゲナーゼ阻害剤の開発に使用されます . これらの阻害剤は、抗癌免疫調節剤として潜在的な用途があります .
ITK阻害剤
“3-シアノ-1H-インドール-7-カルボン酸メチル”は、ITK阻害剤の開発に使用されます . ITK阻害剤は、さまざまな疾患の治療に潜在的な用途があります .
抗菌剤
“3-シアノ-1H-インドール-7-カルボン酸メチル”は、抗菌剤の開発に使用されます . これらの薬剤は、細菌感染症の治療に使用されます .
CB2カンナビノイド受容体リガンド
“3-シアノ-1H-インドール-7-カルボン酸メチル”は、CB2カンナビノイド受容体リガンドの開発に使用されます . これらのリガンドは、さまざまな疾患の治療に潜在的な用途があります .
C型肝炎ウイルスNS5Bポリメラーゼ阻害剤
“3-シアノ-1H-インドール-7-カルボン酸メチル”は、C型肝炎ウイルスNS5Bポリメラーゼ阻害剤の開発に使用されます . これらの阻害剤は、C型肝炎の治療に潜在的な用途があります .
抗HIV-1剤
“3-シアノ-1H-インドール-7-カルボン酸メチル”は、抗HIV-1剤の開発に使用されます . これらの薬剤は、HIV-1の治療に潜在的な用途があります .
Safety and Hazards
将来の方向性
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The addition of the indole nucleus to medicinal compounds has made it an important heterocyclic compound having broad-spectrum biological activities . This suggests that “Methyl 3-cyano-1H-indole-7-carboxylate” and other indole derivatives could have promising future applications in medicinal chemistry.
作用機序
Target of Action
Methyl 3-cyano-1H-indole-7-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets, leading to various biochemical changes.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A , suggesting that they may interfere with viral replication pathways.
Pharmacokinetics
It has been noted that the compound has high gastrointestinal absorption , which could impact its bioavailability.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 3-cyano-1H-indole-7-carboxylate. For instance, it is recommended to avoid dust formation and ensure adequate ventilation when handling the compound . These precautions suggest that the compound’s stability and efficacy may be affected by environmental conditions such as air quality and humidity.
生化学分析
Biochemical Properties
Methyl 3-cyano-1H-indole-7-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with various biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds . Additionally, Methyl 3-cyano-1H-indole-7-carboxylate interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, thereby influencing cellular responses to external stimuli . The nature of these interactions often involves binding to the active sites of enzymes or allosteric modulation, leading to changes in enzyme activity and subsequent biochemical reactions.
Cellular Effects
Methyl 3-cyano-1H-indole-7-carboxylate exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been observed to induce apoptosis by activating caspase pathways and inhibiting anti-apoptotic proteins . Furthermore, Methyl 3-cyano-1H-indole-7-carboxylate influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival . This compound also affects gene expression by modulating transcription factors and epigenetic regulators, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of Methyl 3-cyano-1H-indole-7-carboxylate involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as DNA and proteins, altering their structure and function . For instance, Methyl 3-cyano-1H-indole-7-carboxylate can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression and subsequent cellular responses. These molecular interactions contribute to the overall biochemical and cellular effects of Methyl 3-cyano-1H-indole-7-carboxylate.
特性
IUPAC Name |
methyl 3-cyano-1H-indole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-15-11(14)9-4-2-3-8-7(5-12)6-13-10(8)9/h2-4,6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGCVEVNRZWNRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463339 | |
| Record name | Methyl 3-cyano-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
443144-24-9 | |
| Record name | Methyl 3-cyano-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

